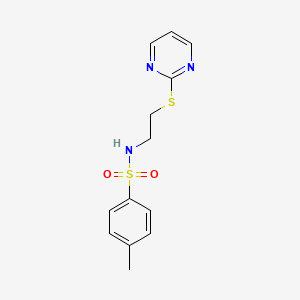

4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-(2-pyrimidin-2-ylsulfanylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S2/c1-11-3-5-12(6-4-11)20(17,18)16-9-10-19-13-14-7-2-8-15-13/h2-8,16H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZPHHDNJSKFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(pyrimidin-2-ylthio)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: N-substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H15N3O2S2

Molecular Weight: 309.41 g/mol

CAS Number: 329266-19-5

The compound features a sulfonamide group, a pyrimidine ring, and a thioether linkage, which contribute to its unique biological properties. The presence of the pyrimidine moiety is particularly relevant for its interactions with biological targets.

Medicinal Chemistry Applications

-

Antimicrobial Activity:

- Recent studies have demonstrated that derivatives of sulfonamides, including 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . This suggests that this compound could serve as a template for developing new antimicrobial agents.

-

Cancer Treatment:

- The compound has potential applications in cancer therapy, particularly through its ability to induce apoptosis in cancer cells. Research on related sulfonamide derivatives indicates that they can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer . The structural features of this compound may enhance its effectiveness as an anticancer agent.

- Enzyme Inhibition:

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioether and sulfonamide groups play crucial roles in these interactions, forming hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Research Findings and Implications

- By contrast, thiazole derivatives (15c, 10b) are synthesized efficiently via cyclocondensation .

- Thermal Stability : Thiazole-based sulfonamides like 15c have high melting points (251–253°C) due to strong intermolecular hydrogen bonding , whereas bis-sulfonamide 11 may exhibit lower thermal stability due to its flexible ethylene glycol linker .

- Solubility : The pyrimidine moiety likely improves aqueous solubility compared to purely aromatic derivatives (e.g., 3h ), which are more lipophilic .

Biological Activity

4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide, with CAS number 329266-19-5, is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₅N₃O₂S₂

- Molecular Weight : 309.41 g/mol

- Structure : The compound features a pyrimidine ring linked to a benzenesulfonamide moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Several studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the pyrimidine ring in this compound enhances its interaction with bacterial enzymes, particularly dihydropteroate synthase, which is critical for folate synthesis in bacteria.

- Case Study : A study demonstrated that similar sulfonamides showed IC₅₀ values in the low micromolar range against various bacterial strains, suggesting that this compound could possess comparable activity .

Anticancer Properties

Research into the anticancer potential of this compound is ongoing. Preliminary molecular docking studies suggest that it may inhibit certain cancer cell lines by targeting key proteins involved in cell proliferation and survival.

- Mechanism of Action : The compound potentially interacts with the ATP-binding sites of kinases involved in tumor growth, similar to other benzenesulfonamide derivatives .

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MDA-MB-231 (Triple-negative breast cancer) |

| Reference Compound | 0.126 | MDA-MB-231 |

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes. In particular, this compound may inhibit phosphodiesterase (PDE), which plays a role in regulating cyclic nucleotide levels within cells.

- Research Findings : Inhibitory effects on PDE activity were observed in related compounds, suggesting potential therapeutic applications in conditions like asthma and cardiovascular diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be investigated.

Safety Profile

Toxicological assessments indicate that similar compounds exhibit lower toxicity against normal cells compared to cancerous ones, providing a promising therapeutic window.

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide?

Methodological Answer:

- Employ multi-step synthesis with controlled coupling reactions, such as thioether bond formation between pyrimidine-thiol and ethyl sulfonamide intermediates.

- Use catalysts (e.g., DCC for amidation) and polar aprotic solvents (e.g., DMF) under inert atmospheres.

- Purify via column chromatography or recrystallization using ethanol/water mixtures to isolate high-purity crystals .

Q. Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- X-ray crystallography for absolute configuration determination (e.g., torsion angles between pyrimidine and benzenesulfonamide moieties) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity, with emphasis on pyrimidine-thioethyl proton shifts (~δ 3.5–4.0 ppm) .

- IR spectroscopy to identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrimidine ring vibrations .

Q. How can researchers assess the purity of this compound in synthetic batches?

Methodological Answer:

- Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities.

- Perform melting point analysis (compare to literature values) and TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress .

Advanced Research Questions

Q. How should discrepancies between computational docking predictions and experimental binding data for this compound be resolved?

Methodological Answer:

- Re-evaluate docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina.

- Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants experimentally.

- Perform alanine scanning mutagenesis on target proteins to identify critical residues for binding .

Q. What co-crystallization strategies can improve the aqueous solubility of this sulfonamide derivative?

Methodological Answer:

- Screen co-formers (e.g., benzoic acid, nicotinamide) to create co-crystals via solvent-drop grinding or slow evaporation.

- Characterize solubility enhancement using powder dissolution assays and validate stability via PXRD .

Q. How can researchers investigate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

Q. What experimental approaches are suitable for probing the compound’s stability under physiological conditions?

Methodological Answer:

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be reconciled?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.